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molecular formula C10H12N2S B8475753 4-Benzyl-2-imidazolidinethione

4-Benzyl-2-imidazolidinethione

Cat. No. B8475753
M. Wt: 192.28 g/mol
InChI Key: AYOSMVQZZOYJPB-UHFFFAOYSA-N
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Patent
US07115748B2

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.
[Compound]
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C1(C[CH:14]([NH2:17])[CH2:15][NH2:16])C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=S.C([CH:37]1[CH2:41][NH:40][C:39](=[S:42])[NH:38]1)C1C=CC=CC=1.[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45]>>[NH:38]1[CH2:37][CH2:41][NH:40][C:39]1=[S:42].[NH2:16][CH2:15][CH2:14][NH2:17].[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45] |f:0.1.2.3.4.5|

Inputs

Step One
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CN)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1NC(NC1)=S
Step Six
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N=C=S
Step Eight
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in good yields with 1,1′-thiocarbonyldiimadazole

Outcomes

Product
Name
Type
product
Smiles
N1C(NCC1)=S
Name
Type
product
Smiles
NCCN
Name
Type
product
Smiles
C(C=C)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115748B2

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.
[Compound]
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C1(C[CH:14]([NH2:17])[CH2:15][NH2:16])C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=S.C([CH:37]1[CH2:41][NH:40][C:39](=[S:42])[NH:38]1)C1C=CC=CC=1.[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45]>>[NH:38]1[CH2:37][CH2:41][NH:40][C:39]1=[S:42].[NH2:16][CH2:15][CH2:14][NH2:17].[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45] |f:0.1.2.3.4.5|

Inputs

Step One
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CN)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1NC(NC1)=S
Step Six
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N=C=S
Step Eight
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in good yields with 1,1′-thiocarbonyldiimadazole

Outcomes

Product
Name
Type
product
Smiles
N1C(NCC1)=S
Name
Type
product
Smiles
NCCN
Name
Type
product
Smiles
C(C=C)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115748B2

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.
[Compound]
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C1(C[CH:14]([NH2:17])[CH2:15][NH2:16])C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=S.C([CH:37]1[CH2:41][NH:40][C:39](=[S:42])[NH:38]1)C1C=CC=CC=1.[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45]>>[NH:38]1[CH2:37][CH2:41][NH:40][C:39]1=[S:42].[NH2:16][CH2:15][CH2:14][NH2:17].[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45] |f:0.1.2.3.4.5|

Inputs

Step One
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CN)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1NC(NC1)=S
Step Six
Name
2-imidazolidinethiones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N=C=S
Step Eight
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in good yields with 1,1′-thiocarbonyldiimadazole

Outcomes

Product
Name
Type
product
Smiles
N1C(NCC1)=S
Name
Type
product
Smiles
NCCN
Name
Type
product
Smiles
C(C=C)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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